molecular formula C13H20N2O2S B1387172 5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline CAS No. 942474-87-5

5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline

Cat. No.: B1387172
CAS No.: 942474-87-5
M. Wt: 268.38 g/mol
InChI Key: CEULTGNUOMOFLX-UHFFFAOYSA-N
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Description

5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline is a chemical compound that features a piperidine ring substituted with a methyl group and an aniline moiety substituted with a methylsulfonyl group

Mechanism of Action

Target of Action

It’s worth noting that both indole and piperidine derivatives, which are structural components of this compound, have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of potential interactions with cellular targets.

Biochemical Pathways

The broad-spectrum biological activities of indole derivatives suggest that they may influence a variety of biochemical pathways .

Pharmacokinetics

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their synthesis has long been widespread, suggesting that they may have favorable pharmacokinetic properties .

Result of Action

The diverse biological activities of indole derivatives suggest that they may have a wide range of potential effects .

Action Environment

The success of suzuki–miyaura cross-coupling, a common method for constructing carbon-carbon bonds in organic compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that environmental factors may play a significant role in the action of compounds like 5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonation reactions.

    Coupling Reactions: The final step involves coupling the piperidine derivative with the sulfonated aniline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are chosen to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperidine ring and the methylsulfonyl group allows for versatile applications in various fields .

Properties

IUPAC Name

5-(3-methylpiperidin-1-yl)-2-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-10-4-3-7-15(9-10)11-5-6-13(12(14)8-11)18(2,16)17/h5-6,8,10H,3-4,7,9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEULTGNUOMOFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC(=C(C=C2)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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